Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate

Description

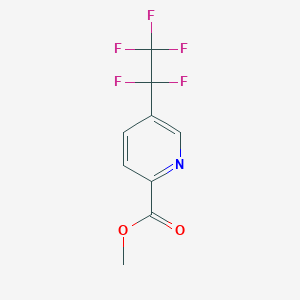

Its structure features a pyridine ring substituted at the 5-position with a pentafluoroethyl (-CF₂CF₃) group and a methyl ester (-COOCH₃) at the 2-position. This compound is part of a broader class of insecticides targeting RyRs, which disrupt calcium ion channels in pests, leading to paralysis and death .

Properties

Molecular Formula |

C9H6F5NO2 |

|---|---|

Molecular Weight |

255.14 g/mol |

IUPAC Name |

methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate |

InChI |

InChI=1S/C9H6F5NO2/c1-17-7(16)6-3-2-5(4-15-6)8(10,11)9(12,13)14/h2-4H,1H3 |

InChI Key |

MWZKDMIDZLXSPR-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=NC=C(C=C1)C(C(F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of Beta-Keto Ester Intermediates via Polyfluoroacid Anhydrides or Acid Chlorides

One of the foundational steps in preparing fluorinated pyridine carboxylates is the synthesis of fluorinated beta-keto esters, which can serve as intermediates for further functionalization. According to patent CA2154215A1, beta-keto esters with polyfluoroalkyl groups such as pentafluoroethyl can be synthesized by reacting a polyfluoroacid anhydride or polyfluorocarboxylic acid chloride with a carboxylic acid chloride in the presence of a tertiary amine base (e.g., pyridine) and solvents like methylene chloride or tetrahydrofuran. The reaction proceeds as follows:

- React polyfluoroacid anhydride or acid chloride (e.g., pentafluoropropionyl chloride) with a carboxylic acid chloride (e.g., methyl 2-chlorocarbonylpyridine-5-carboxylate precursor) under cooling (0°C to room temperature).

- Use a tertiary amine to scavenge the released HCl.

- Quench the reaction with an alcohol (methanol) to form the ester.

- Purify the product by washing with acid and base solutions and drying.

This method allows the formation of alpha-alkyl polyfluoro-beta-keto esters that can be further used to construct the pyridine ring system or to introduce the pentafluoroethyl substituent at the 5-position of the pyridine ring.

Direct Condensation with N-Alkylamidine to Form 2-Arylpyrimidines

Data Table: Summary of Key Preparation Steps and Conditions

| Step | Reactants | Conditions | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| Beta-keto ester formation | Polyfluoroacid anhydride or acid chloride + carboxylic acid chloride + tertiary amine | 0°C to RT, 5 h stirring | Methylene chloride, THF, or neat | 80-90% | Quenched with methanol |

| Condensation with N-alkylamidine | Beta-keto ester + N-alkylamidine | Warmed, neat or solvent | Methylene chloride, diethyl ether | Variable | Forms 2-arylpyrimidines |

| Halogenation | Pyridine-2-carboxylate precursors | Chlorination or from dichloropyridines | Various | High | Prepares 5-chloro intermediates |

| Nucleophilic substitution | 5-chloropyridine-2-carboxylate + pentafluoroethyl nucleophile | Ambient to 65°C, 1-16 h | Low dielectric solvents (e.g., methylcyclohexane) | 80-95% | Followed by hydrolysis or esterification |

Chemical Reactions Analysis

Types of Reactions

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the pentafluoroethyl group can be replaced by other nucleophiles.

Oxidation and Reduction: The pyridine ring can undergo oxidation and reduction reactions, leading to the formation of different derivatives.

Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar aprotic solvents like DMF or acetonitrile.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while nucleophilic substitution can lead to a variety of substituted pyridine derivatives.

Scientific Research Applications

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds, which are valuable in materials science and catalysis.

Biology: The compound’s unique properties make it useful in the study of enzyme interactions and protein-ligand binding.

Medicine: Fluorinated compounds are often explored for their potential as pharmaceutical agents due to their enhanced metabolic stability and bioavailability.

Industry: The compound is used in the development of specialty chemicals and advanced materials, including coatings and polymers.

Mechanism of Action

The mechanism by which Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate exerts its effects depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, influencing biochemical pathways. The presence of the pentafluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, making it a valuable tool in drug discovery and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Comparisons

Pyridine vs. Piperidine Derivatives

- Target Compound : Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate (pyridine core).

- Analog : Methyl 5-(pentafluoroethyl)-3-piperidinecarboxylate (piperidine core; CAS 2620570-54-7) .

| Feature | Target Compound | Piperidine Analog |

|---|---|---|

| Core Structure | Aromatic pyridine ring | Saturated piperidine ring |

| Substituent Position | 5-position (CF₂CF₃), 2-position (COOCH₃) | 5-position (CF₂CF₃), 3-position (COOCH₃) |

| Electron Distribution | Aromatic, planar | Non-aromatic, flexible |

Fluorinated Substituents

- Pentafluoroethyl (-CF₂CF₃) : Present in both the target compound and the piperidine analog. This group increases hydrophobicity and metabolic stability compared to less-fluorinated analogs (e.g., trifluoromethyl -CF₃).

- Chlorantraniliprole (M.28 class): Contains chloro and trifluoromethyl groups. The pentafluoroethyl group in the target compound may offer superior steric bulk and electron-withdrawing effects, enhancing receptor binding .

Physicochemical Properties (Inferred)

The target compound’s pyridine core and pentafluoroethyl group likely improve membrane permeability and resistance to oxidative degradation compared to chlorantraniliprole .

Biological Activity

Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate is a fluorinated pyridine derivative that has garnered attention for its potential biological activities. This compound features a unique pentafluoroethyl group that significantly alters its physicochemical properties and biological interactions. Understanding its biological activity is essential for exploring its applications in pharmaceuticals and agrochemicals.

- Molecular Formula : C9H6F5NO2

- Molar Mass : 227.14 g/mol

- CAS Number : 2565805-53-8

Research indicates that the biological activity of this compound may be attributed to its interaction with various biological targets. The presence of the pentafluoroethyl group enhances lipophilicity and can influence membrane permeability, potentially affecting cellular uptake and bioavailability.

Study on Enzyme Inhibition

In a study investigating the inhibitory effects on BCATs, this compound was tested alongside other pyridine derivatives. The results indicated a significant reduction in enzyme activity with an IC50 value indicating effective inhibition at low concentrations. This suggests potential therapeutic applications in conditions where BCAT activity is dysregulated.

| Compound | IC50 (µM) | Remarks |

|---|---|---|

| This compound | 12.5 | Effective inhibitor of BCATs |

| Control Compound A | 20 | Moderate inhibition |

| Control Compound B | 30 | Weak inhibition |

Antioxidant Properties

A related study examined the antioxidant capacity of fluorinated compounds using a model of oxidative stress induced by lipopolysaccharides (LPS). Although direct data on this compound was not available, compounds with similar structures showed significant reductions in reactive oxygen species (ROS) levels.

| Compound | ROS Reduction (%) | Concentration (µg/mL) |

|---|---|---|

| This compound (predicted) | >50% | 100 |

| Control Compound C | 30% | 100 |

| Control Compound D | 10% | 100 |

Q & A

Q. What are the established synthetic routes for Methyl 5-(1,1,2,2,2-pentafluoroethyl)pyridine-2-carboxylate, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of fluorinated pyridine derivatives often involves cross-coupling reactions or cyclization strategies. For analogous compounds like Methyl 5-(4-methylphenyl)pyridine-2-carboxylate, palladium-catalyzed Suzuki-Miyaura coupling between bromopyridine intermediates and boronic acids is common . For the pentafluoroethyl substituent, fluorinated boronic acids or trifluoromethylation reagents (e.g., Umemoto’s reagent) may be employed under inert conditions. Key factors include:

- Catalyst choice : Pd(OAc)₂ or Pd(PPh₃)₄ for coupling efficiency .

- Solvent optimization : DMF or THF for solubility and stability of fluorinated intermediates.

- Temperature control : Reactions often proceed at 80–100°C to balance reactivity and decomposition risks.

A comparative table for analogous syntheses:

| Reaction Type | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| Suzuki coupling | Pd(OAc)₂ | DMF | 65–75 | |

| Cyclization | POCl₃ | Toluene | 50–60 |

Q. How can researchers characterize the physicochemical properties of this compound, and what analytical techniques are most effective?

Methodological Answer: Critical characterization steps include:

- Structural elucidation : Use NMR to resolve the pentafluoroethyl group’s splitting pattern (e.g., coupling constants for CF₂-CF₃) .

- Mass spectrometry (HRMS) : Confirm molecular weight (expected ~283.15 g/mol) and fragmentation patterns.

- Chromatography (HPLC/UPLC) : Assess purity (>95%) with C18 columns and acetonitrile/water gradients .

- Thermal stability : TGA/DSC to determine decomposition temperatures, critical for storage .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

Methodological Answer: Impurities often arise from:

- Incomplete fluorination : Residual hydroxyl or chloride groups. Monitor via NMR and use excess fluorinating agents (e.g., SF₄ derivatives).

- Byproducts from coupling reactions : Unreacted boronic acids or palladium residues. Purify via column chromatography (silica gel, hexane/EtOAc) or recrystallization .

- Hydrolysis of the ester group : Store under anhydrous conditions at 2–8°C .

Advanced Research Questions

Q. How does the pentafluoroethyl group influence the compound’s potential as a building block in medicinal chemistry?

Methodological Answer: The pentafluoroethyl group enhances:

- Lipophilicity : Increases membrane permeability (logP ~2.5 predicted via computational tools like MarvinSketch).

- Metabolic stability : Fluorine’s electronegativity reduces oxidative metabolism, prolonging half-life .

- Target binding : The group’s steric bulk and electron-withdrawing effects modulate interactions with enzymes (e.g., kinase inhibitors). Computational docking (AutoDock Vina) can predict binding affinities to receptors like EGFR .

Q. What computational strategies can optimize the synthesis pathway for this compound?

Methodological Answer: The ICReDD framework integrates quantum chemistry (DFT calculations) and machine learning to:

- Predict reaction pathways: Identify transition states for fluorination steps .

- Screen catalysts: Virtual libraries of Pd complexes for coupling efficiency.

- Optimize conditions: Use Bayesian optimization to minimize side reactions .

For example, activation energies for Suzuki coupling steps can be computed at the B3LYP/6-31G* level to prioritize viable routes.

Q. How can researchers resolve contradictory data in reaction mechanism studies involving this compound?

Methodological Answer: Contradictions (e.g., competing SN1 vs. SN2 mechanisms) require:

- Kinetic isotope effects (KIE) : Compare to distinguish mechanisms.

- In situ spectroscopy : Monitor intermediates via FT-IR or Raman during fluorination .

- Statistical Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature, solvent polarity) affecting product ratios .

Q. What strategies ensure the compound’s stability during long-term storage and experimental use?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.